An In-depth Technical Guide to the Chemical Properties of 3-Trimethylsilyl-2-oxazolidinone
An In-depth Technical Guide to the Chemical Properties of 3-Trimethylsilyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trimethylsilyl-2-oxazolidinone (TMSO) is a versatile organosilicon compound widely employed in organic synthesis. Its unique structural features, combining a trimethylsilyl (B98337) (TMS) group with a 2-oxazolidinone (B127357) core, render it a highly effective silylating agent and a valuable protecting group for various functional groups. This technical guide provides a comprehensive overview of the core chemical properties of TMSO, detailed experimental protocols for its application, and visual representations of its synthetic utility.
Core Chemical and Physical Properties
3-Trimethylsilyl-2-oxazolidinone is a colorless to pale yellow liquid with a faint odor. It is characterized by its moisture sensitivity, a crucial handling consideration for researchers. The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂Si | [1][2][3] |
| Molecular Weight | 159.26 g/mol | [1][2][3] |
| CAS Number | 43112-38-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 99 - 100 °C at 6 mmHg; 122 °C at 11 mmHg | [3][4] |
| Density | 1.046 g/mL at 20 °C | [3][5] |
| Refractive Index | 1.455 | [3][4] |
| Flash Point | 76 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | [1] |
| Stability | Stable under normal conditions, but readily hydrolyzes with water. Moisture sensitive. | [5][6] |
Reactivity and Applications in Organic Synthesis
The primary utility of 3-trimethylsilyl-2-oxazolidinone lies in its function as a potent silylating agent. The presence of the trimethylsilyl group attached to the nitrogen atom of the oxazolidinone ring makes it an excellent donor of the TMS group to a variety of nucleophiles.
Silylating Agent
TMSO is extensively used for the silylation of a range of functional groups, including carboxylic acids, alcohols, and thiols.[5][7] This process, known as silylation, converts these functional groups into their corresponding trimethylsilyl derivatives (silyl esters, silyl (B83357) ethers, and silyl thioethers). The advantages of using TMSO for silylation include mild reaction conditions and high efficiency. The silylation reaction is often catalyzed by a strong acid, such as triflic acid, leading to almost instantaneous conversion at room temperature.[6]
Protecting Group
The trimethylsilyl group introduced by TMSO can serve as a protecting group for alcohols and amines.[1] Silyl ethers and silyl amines are generally stable under basic conditions, allowing for selective reactions at other sites of a complex molecule.[4] The TMS group can be readily removed under acidic conditions or with a fluoride (B91410) source, regenerating the original functional group.
The general reaction scheme for the silylation of a carboxylic acid using TMSO is depicted below:
General Silylation Reaction using TMSO.
Experimental Protocols
The following are detailed methodologies for key experiments involving 3-trimethylsilyl-2-oxazolidinone, adapted from established literature.[6]
Silylation of Carboxylic Acids and Alcohols
Materials:
-
3-Trimethylsilyl-2-oxazolidinone (TMSO)
-
Substrate (Carboxylic acid or alcohol)
-
Triflic acid (catalytic amount)
-
Anhydrous reaction vessel
-
Magnetic stirrer
Procedure:
-
To a stirred mixture of the carboxylic acid or alcohol (1 equivalent) and 3-trimethylsilyl-2-oxazolidinone (1 equivalent), add a catalytic amount of triflic acid (e.g., 1-2 mol%) at room temperature under an inert atmosphere.
-
The reaction is typically exothermic and proceeds rapidly, often with the precipitation of 2-oxazolidinone.
-
Stir the reaction mixture for 5-15 minutes at room temperature.
-
The silylated product can be isolated by direct distillation from the reaction mixture or by filtration of the precipitated 2-oxazolidinone followed by removal of any volatile components under reduced pressure.
Silylation of Thiols
Materials:
-
3-Trimethylsilyl-2-oxazolidinone (TMSO)
-
Thiol
-
Triflic acid (catalytic amount)
-
Anhydrous reaction vessel
-
Magnetic stirrer
-
n-Hexane
Procedure:
-
To a stirred mixture of the thiol (1 equivalent) and 3-trimethylsilyl-2-oxazolidinone (1 equivalent), add a catalytic amount of triflic acid at room temperature under an inert atmosphere.
-
Stir the reaction mixture for approximately 10 minutes at room temperature.
-
Add n-hexane to the reaction mixture to precipitate the 2-oxazolidinone byproduct.
-
Filter the mixture to remove the precipitated 2-oxazolidinone.
-
The filtrate, containing the trimethylsilyl thioether, can be concentrated under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
General Experimental Workflow for Silylation.
Safety and Handling
3-Trimethylsilyl-2-oxazolidinone is a combustible liquid and is sensitive to moisture.[4][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
3-Trimethylsilyl-2-oxazolidinone is a highly effective and versatile reagent in modern organic synthesis. Its ability to act as a potent silylating agent under mild conditions makes it an invaluable tool for the protection and derivatization of various functional groups. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its successful application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 3-Trimethylsilyl-2-oxazolidinone | 43112-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
